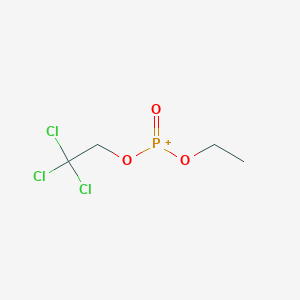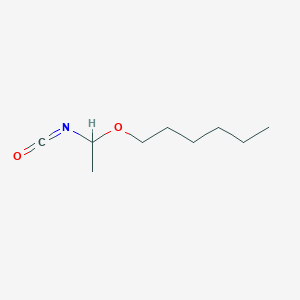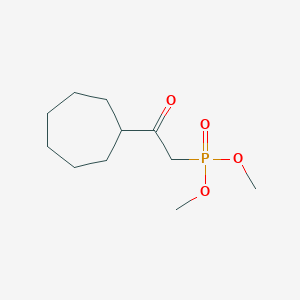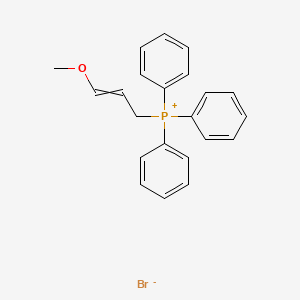
(3-Methoxyprop-2-en-1-yl)(triphenyl)phosphanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methoxyprop-2-en-1-yl)(triphenyl)phosphanium bromide is a chemical compound known for its applications in organic synthesis, particularly in the Wittig reaction. This compound is characterized by the presence of a triphenylphosphonium group attached to a 3-methoxyprop-2-en-1-yl moiety, with bromide as the counterion.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxyprop-2-en-1-yl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. For instance, the reaction of triphenylphosphine with 3-methoxyprop-2-en-1-yl bromide under controlled conditions yields the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of a polar solvent such as tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: (3-Methoxyprop-2-en-1-yl)(triphenyl)phosphanium bromide is primarily involved in the Wittig reaction, where it acts as a Wittig reagent. This reaction involves the conversion of aldehydes or ketones to alkenes through the formation of a phosphonium ylide intermediate .
Common Reagents and Conditions: The Wittig reaction with this compound typically requires a strong base such as butyllithium or sodium hydride to generate the ylide. The reaction is carried out in an aprotic solvent like THF or diethyl ether at low temperatures to stabilize the ylide .
Major Products: The major product of the Wittig reaction involving this compound is an alkene, with triphenylphosphine oxide as a byproduct .
科学的研究の応用
Chemistry: In organic chemistry, this compound is widely used for the synthesis of alkenes via the Wittig reaction. It is particularly valuable for the formation of carbon-carbon double bonds with high stereoselectivity .
Biology and Medicine: While the primary application is in organic synthesis, derivatives of triphenylphosphonium compounds have been explored for their potential in targeting mitochondria in biological systems. This has implications for the development of drugs that can selectively target mitochondrial dysfunction .
Industry: In the industrial sector, (3-Methoxyprop-2-en-1-yl)(triphenyl)phosphanium bromide is used in the synthesis of various fine chemicals and pharmaceuticals. Its role in the efficient formation of alkenes makes it a valuable reagent in large-scale organic synthesis .
作用機序
The mechanism of action of (3-Methoxyprop-2-en-1-yl)(triphenyl)phosphanium bromide in the Wittig reaction involves the formation of a phosphonium ylide. This ylide then reacts with a carbonyl compound (aldehyde or ketone) to form a betaine intermediate, which subsequently undergoes a [2+2] cycloaddition to produce an oxaphosphetane. The oxaphosphetane decomposes to yield the desired alkene and triphenylphosphine oxide .
類似化合物との比較
Methyltriphenylphosphonium bromide: This compound is similar in structure but has a methyl group instead of the 3-methoxyprop-2-en-1-yl moiety.
(Bromomethyl)triphenylphosphonium bromide: Another related compound with a bromomethyl group.
Uniqueness: The presence of the 3-methoxyprop-2-en-1-yl group in (3-Methoxyprop-2-en-1-yl)(triphenyl)phosphanium bromide provides unique reactivity and selectivity in the Wittig reaction, making it distinct from other triphenylphosphonium derivatives .
特性
CAS番号 |
66164-40-7 |
|---|---|
分子式 |
C22H22BrOP |
分子量 |
413.3 g/mol |
IUPAC名 |
3-methoxyprop-2-enyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C22H22OP.BrH/c1-23-18-11-19-24(20-12-5-2-6-13-20,21-14-7-3-8-15-21)22-16-9-4-10-17-22;/h2-18H,19H2,1H3;1H/q+1;/p-1 |
InChIキー |
UDZRWXQZXNSIEW-UHFFFAOYSA-M |
正規SMILES |
COC=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-acetamido-N-[2-(hydroxyamino)-2-oxoethyl]benzamide](/img/structure/B14486817.png)

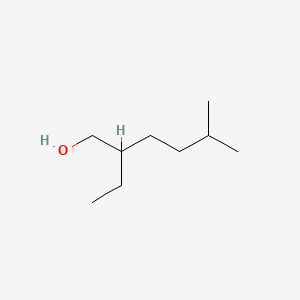
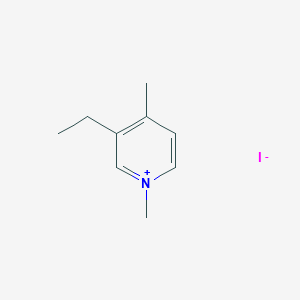
![N-[(3beta,5alpha)-3-Chlorocholestan-7-ylidene]hydroxylamine](/img/structure/B14486832.png)
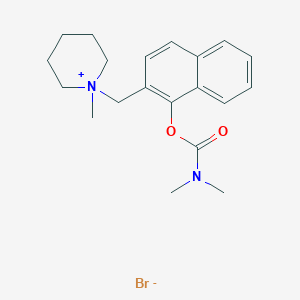
![2-{[(2,2-Dimethyl-1,3-dioxolan-4-yl)oxy]methoxy}pyridine-3-carbonitrile](/img/structure/B14486856.png)
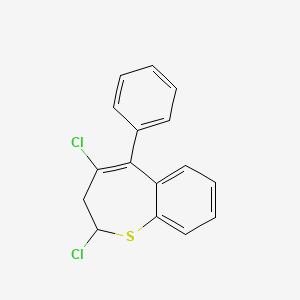
![Benzamide, 5-chloro-2-methoxy-N-[2-(4-methylphenyl)ethyl]-](/img/structure/B14486878.png)

